molecular formula C12H23NO2S B2957357 N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide CAS No. 2320178-68-3

N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide

Cat. No.: B2957357
CAS No.: 2320178-68-3
M. Wt: 245.38
InChI Key: GIAVDMXZNDGIHF-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring, a carboxamide group, and a hydroxy-methylsulfanyl butyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanecarboxylic acid with 2-hydroxy-4-(methylsulfanyl)butylamine under appropriate conditions to form the desired amide bond. The reaction conditions often require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The hydroxy and methylsulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclobutanecarboxamide
  • N-[2-hydroxy-4-(methylsulfanyl)butyl]-2,1,3-benzothiadiazole-4-sulfonamide

Uniqueness

N-[2-hydroxy-4-(methylsulfanyl)butyl]cyclohexanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and methylsulfanyl groups provides versatility in chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-16-8-7-11(14)9-13-12(15)10-5-3-2-4-6-10/h10-11,14H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAVDMXZNDGIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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